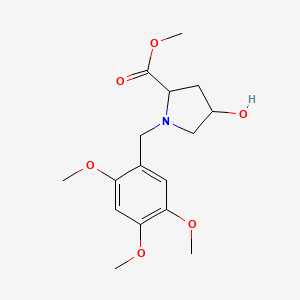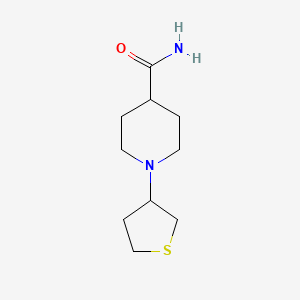
methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate, also known as MTHP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MTHP belongs to the class of proline derivatives, which are known to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate has been shown to exhibit various biochemical and physiological effects, such as the inhibition of lipid peroxidation, the reduction of reactive oxygen species (ROS) levels, and the modulation of cytokine levels. It has also been found to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate in lab experiments is its ability to exhibit multiple biological activities, which makes it a versatile compound for studying various biological processes. However, one of the limitations of using methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate. One area of interest is its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as a therapeutic agent for the treatment of inflammation-related diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to elucidate the mechanism of action of methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate and to optimize its synthesis and formulation for clinical use.
Conclusion:
Methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate is a promising compound that exhibits various biological activities and has potential applications in various fields of research. Further studies are needed to fully understand its mechanism of action and to optimize its use for clinical applications.
Synthesemethoden
Methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate can be synthesized using a multi-step process that involves the reaction of proline with 2,4,5-trimethoxybenzaldehyde and subsequent reduction and methylation steps. The final product obtained is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
Methyl 4-hydroxy-1-(2,4,5-trimethoxybenzyl)prolinate has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been found to exhibit various biological activities, such as antioxidant, anti-inflammatory, and neuroprotective effects.
Eigenschaften
IUPAC Name |
methyl 4-hydroxy-1-[(2,4,5-trimethoxyphenyl)methyl]pyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO6/c1-20-13-7-15(22-3)14(21-2)5-10(13)8-17-9-11(18)6-12(17)16(19)23-4/h5,7,11-12,18H,6,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRYMZWEHDXCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CC(CC2C(=O)OC)O)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[cyclohexyl(methyl)amino]-3-{4-[(cyclopentylamino)methyl]-2-methoxyphenoxy}-2-propanol](/img/structure/B6053313.png)
![2-[4-(2,5-difluorobenzyl)-1-(2-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6053314.png)
![methyl 4-(5-{[(2,3-dihydro-1-benzofuran-2-ylmethyl)(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6053325.png)

![methyl {2-[(5-methyl-1,3-benzoxazol-2-yl)amino]-5-oxo-1,5-dihydro-4H-imidazol-4-ylidene}acetate](/img/structure/B6053338.png)

![(5-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(tetrahydro-2-furanylmethyl)amino]methyl}-2-furyl)methanol](/img/structure/B6053350.png)
![6-isopropyl-2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-4(3H)-pyrimidinone](/img/structure/B6053356.png)
![N-(1-benzyl-3-pyrrolidinyl)-3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B6053366.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-(1-piperidinyl)ethanamine](/img/structure/B6053368.png)
![1-(cyclohexylmethyl)-4-{[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6053374.png)
![2-{[5-(acetylamino)-6-hydroxy-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B6053375.png)
